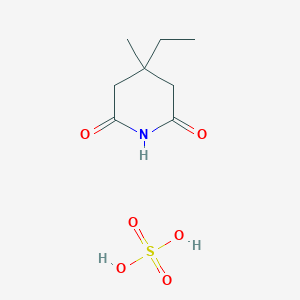
4-Ethyl-4-methylpiperidine-2,6-dione;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-methylpiperidine-2,6-dione is a chemical compound with the molecular formula C8H13NO2. It is a piperidinedione derivative, characterized by the presence of both ethyl and methyl groups attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with methylamine, followed by cyclization to form the piperidinedione ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-4-methylpiperidine-2,6-dione may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinedione to piperidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-methylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpiperidine-2,6-dione: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Ethylpiperidine-2,6-dione: Lacks the methyl group, which may affect its reactivity and applications.
Piperidine-2,6-dione: The parent compound without any substituents, used as a basic building block in chemical synthesis.
Uniqueness
4-Ethyl-4-methylpiperidine-2,6-dione is unique due to the presence of both ethyl and methyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
64516-36-5 |
|---|---|
Molekularformel |
C8H15NO6S |
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
4-ethyl-4-methylpiperidine-2,6-dione;sulfuric acid |
InChI |
InChI=1S/C8H13NO2.H2O4S/c1-3-8(2)4-6(10)9-7(11)5-8;1-5(2,3)4/h3-5H2,1-2H3,(H,9,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
GSIRELOLUYCBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=O)NC(=O)C1)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
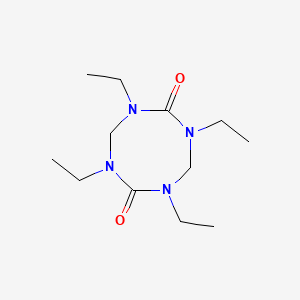
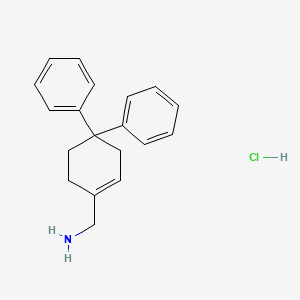
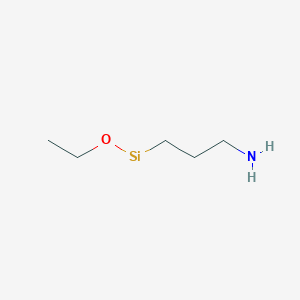

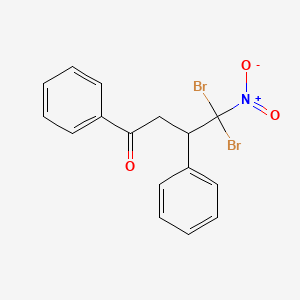
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
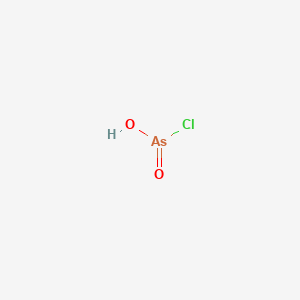

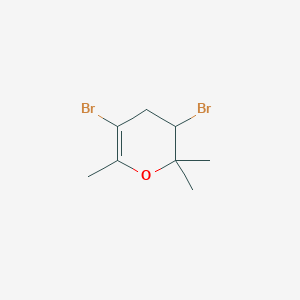
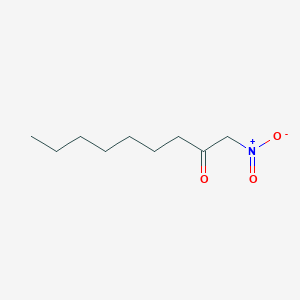
phosphane](/img/structure/B14480369.png)
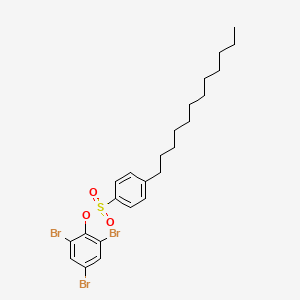
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
